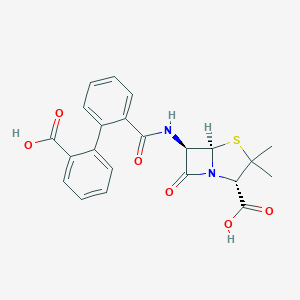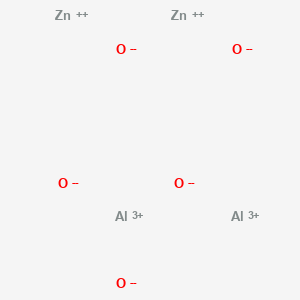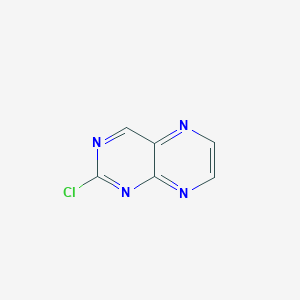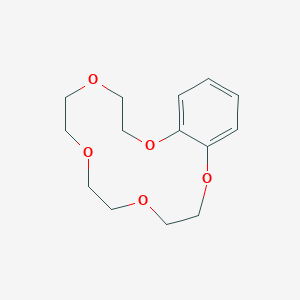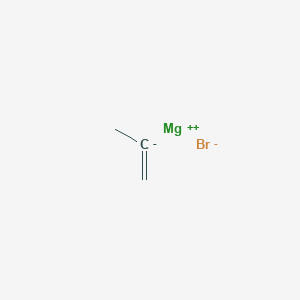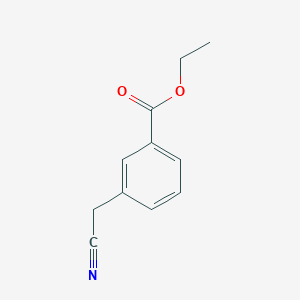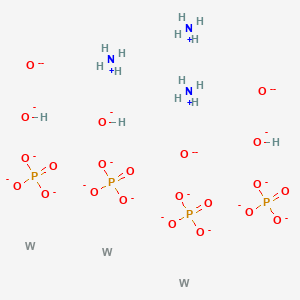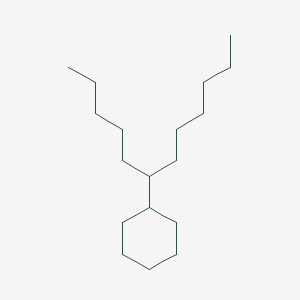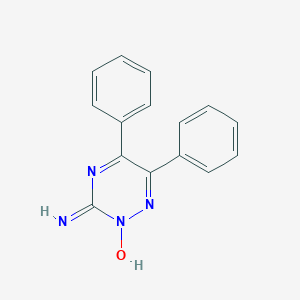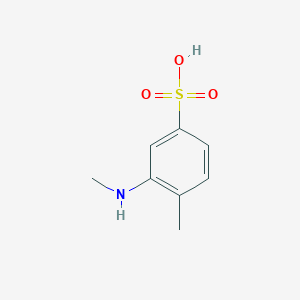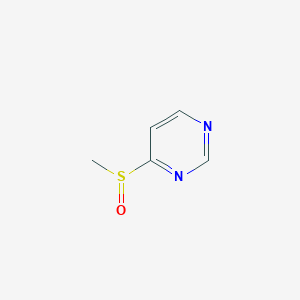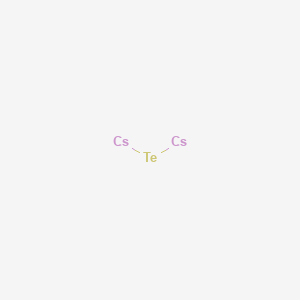
Cesium telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium telluride is a compound composed of cesium and tellurium. It is a semiconductor material that has been extensively studied for its unique properties, particularly in the field of optoelectronics.
Mécanisme D'action
The mechanism of action of cesium telluride is not well understood. However, it is believed that the unique properties of the material, such as its bandgap and carrier mobility, contribute to its usefulness in optoelectronic applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of cesium telluride. However, it is known that cesium telluride is toxic and can cause severe health effects if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Cesium telluride has several advantages for lab experiments, including its unique properties, ease of synthesis, and availability. However, there are also limitations, such as its toxicity and potential hazards associated with its handling.
Orientations Futures
There are several future directions for the study of cesium telluride. One potential direction is the development of new synthesis methods that can produce cesium telluride with improved properties. Another potential direction is the study of cesium telluride for its potential applications in the field of quantum computing. Additionally, further research is needed to understand the mechanism of action of cesium telluride and its potential health effects.
Conclusion:
In conclusion, cesium telluride is a semiconductor material that has been extensively studied for its unique properties, particularly in the field of optoelectronics. It has several advantages for lab experiments, but also has limitations and potential hazards associated with its handling. Further research is needed to understand the mechanism of action of cesium telluride and its potential health effects, as well as to explore its potential applications in the field of quantum computing.
Méthodes De Synthèse
Cesium telluride can be synthesized using various methods, including chemical vapor deposition, physical vapor deposition, and solution-based methods. Chemical vapor deposition involves the reaction of cesium and tellurium precursors in a high-temperature environment. Physical vapor deposition involves the deposition of cesium and tellurium atoms onto a substrate using a vacuum-based method. Solution-based methods involve the dissolution of cesium and tellurium precursors in a solvent, followed by the deposition of the resulting solution onto a substrate.
Applications De Recherche Scientifique
Cesium telluride has been extensively studied for its unique properties in the field of optoelectronics. It has been used as a material for the fabrication of photodetectors, solar cells, and light-emitting diodes. Cesium telluride has also been studied for its potential applications in the field of quantum computing.
Propriétés
Numéro CAS |
12191-06-9 |
|---|---|
Nom du produit |
Cesium telluride |
Formule moléculaire |
Cs2Te |
Poids moléculaire |
393.4 g/mol |
InChI |
InChI=1S/2Cs.Te |
Clé InChI |
LZDVDTNBLCLMGQ-UHFFFAOYSA-N |
SMILES |
[Te]([Cs])[Cs] |
SMILES canonique |
[Te]([Cs])[Cs] |
Autres numéros CAS |
12191-06-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



